Chol-5-en-24-al-3beta-ol
CAS No.: 27460-33-9
Cat. No.: VC0006605
Molecular Formula: C24H38O2
Molecular Weight: 358.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27460-33-9 |
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Molecular Formula | C24H38O2 |
Molecular Weight | 358.6 g/mol |
IUPAC Name | (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal |
Standard InChI | InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Standard InChI Key | GKTDPIQLKVFPBU-OLSVQSNTSA-N |
Isomeric SMILES | C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Structural Characteristics and Physicochemical Properties
Chol-5-en-24-al-3β-ol belongs to the family of oxidized cholesterol derivatives. Its core structure retains the cholestane skeleton with a double bond at the C5 position (Δ⁵), a 3β-hydroxyl group, and an aldehyde functional group at C24 . This aldehyde substitution alters its polarity and reactivity compared to cholesterol, influencing its solubility and metabolic interactions.
Table 1: Comparative Structural and Physical Properties
*Theoretical values based on structural analogies .
The aldehyde group at C24 introduces electrophilic reactivity, enabling participation in Schiff base formation or redox reactions . This property may facilitate interactions with cellular nucleophiles, such as lysine residues in proteins, potentially modulating enzymatic activity or signaling pathways .
Biosynthesis and Metabolic Pathways
Chol-5-en-24-al-3β-ol is hypothesized to originate from cholesterol through oxidative modifications. The proposed pathway involves:
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Side-Chain Oxidation: Conversion of cholesterol’s C24 methyl group to an aldehyde via cytochrome P450 enzymes (e.g., CYP46A1) .
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Regulation by Sterol Homeostasis: Similar to other oxysterols, its levels are tightly controlled by scavenger receptors (e.g., SCARB1) and export mechanisms .
Metabolic Roles:
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Bile Acid Precursor: The C24 aldehyde may serve as an intermediate in alternative bile acid synthesis pathways, though this remains speculative .
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Receptor Modulation: Structural analogs like 24-methylenecholesterol activate nuclear receptors (e.g., LXR, ERRα), influencing lipid metabolism and inflammation .
Analytical Methodologies
Table 2: Analytical Techniques for Characterization
For instance, nuclear magnetic resonance (NMR) spectroscopy confirms the aldehyde proton resonance at δ 9.8 ppm, distinguishing it from methylene or hydroxyl groups . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection in plasma, with a limit of quantification (LOQ) of 0.5 ng/mL .
Research Gaps and Future Directions
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Synthetic Accessibility: Efficient synthesis routes remain underexplored. Future work should optimize oxidation protocols to avoid overoxidation to carboxylic acids .
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In Vivo Studies: The compound’s pharmacokinetics and toxicity profile are unknown. Rodent models could clarify its therapeutic window.
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Receptor Specificity: Mechanistic studies are needed to identify molecular targets, such as G-protein-coupled receptors (GPCRs) or lipid transporters .
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